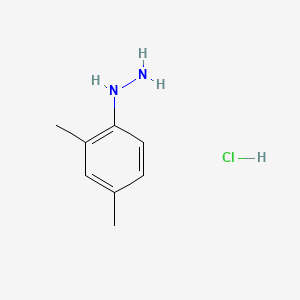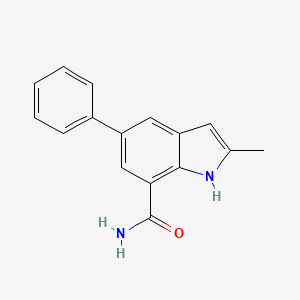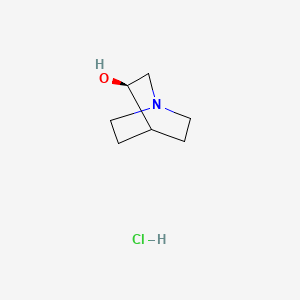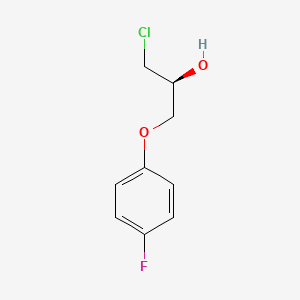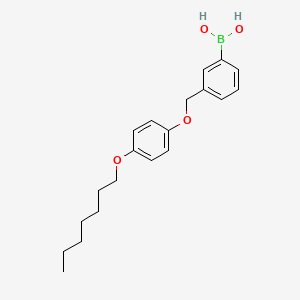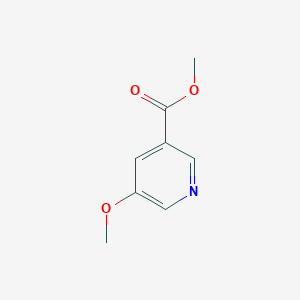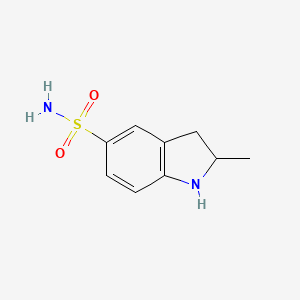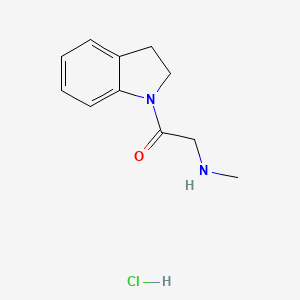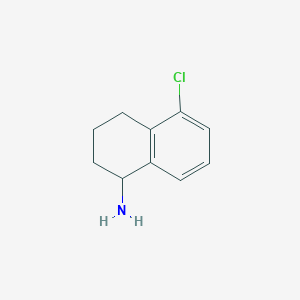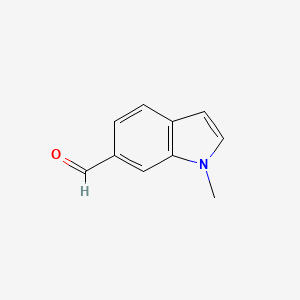
1-methyl-1H-indole-6-carbaldehyde
Übersicht
Beschreibung
1-Methyl-1H-indole-6-carbaldehyde is a chemical compound that plays a role as a plant metabolite . It is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors and in the synthesis of stilbene-based antitumor agents .
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-6-carbaldehyde involves various methods. For instance, one study reported the chromatographic separation of the compound, yielding it in significant percentages .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-6-carbaldehyde can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Methyl-1H-indole-6-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-indole-6-carbaldehyde include a molecular weight of 159.18 g/mol . More detailed properties like melting point, boiling point, and density can be found in specialized databases .Wissenschaftliche Forschungsanwendungen
Versatile Building Block in Organic Synthesis
- Synthesis of Trisubstituted Indoles : 1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound, has been used as an electrophile in the preparation of trisubstituted indole derivatives. This demonstrates its utility as a versatile building block in organic synthesis, specifically in the synthesis of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Nanocatalysis and Green Chemistry
- Synthesis of Knoevenagel Condensed Products : Indole-3-carbaldehyde has been employed in the green synthesis of knoevenagel condensed products using ZnO nanoparticles. This showcases its role in promoting sustainable and environmentally friendly chemical processes (Madan, 2020).
Catalytic Applications in Organic Reactions
- Cycloisomerizations to Form Indole Carbaldehydes : 1H-indole-2-carbaldehydes have been synthesized using gold(I)-catalyzed cycloisomerization, indicating the potential of related indole carbaldehydes in catalytic applications (Kothandaraman et al., 2011).
Pharmaceutical and Anticancer Research
- Synthesis of Anticancer Compounds : Research has focused on the synthesis of indolylidine isoxazoles with potential anticancer activity. The synthesis involved 1-methyl-1H-indole-3-carbaldehyde, highlighting its importance in pharmaceutical research (Reddy & Reddy, 2020).
Chemical Synthesis and Characterization
Spectral and Computational Investigations : Detailed spectroscopic and computational studies have been conducted on 1H-Indole-3-carbaldehyde, providing insight into its molecular structure, electronic properties, and potential biological applications (Fatima et al., 2022).
Antibacterial Properties : Derivatives of indole-3-carbaldehyde have shown promising antibacterial activities, expanding its potential applications in the field of microbiology and medicine (Carrasco et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitors of Mild Steel : Indole-3-carbaldehyde has been investigated as a corrosion inhibitor, showcasing its utility in industrial applications related to metal protection and maintenance (Ashhari & Sarabi, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKKGIWURKKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564531 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-6-carbaldehyde | |
CAS RN |
21005-45-8 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21005-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

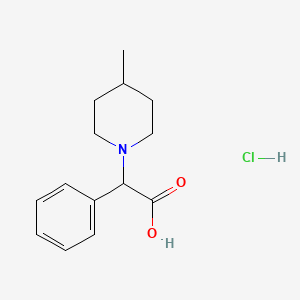
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)
